molecular formula C9H11NO B11768960 (2,3-Dihydrobenzofuran-4-yl)methanamine

(2,3-Dihydrobenzofuran-4-yl)methanamine

Cat. No.: B11768960
M. Wt: 149.19 g/mol
InChI Key: XVFCNTQRGHDWLM-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-4-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound has a methanamine group attached to the 4-position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the use of 4-fluoro-3-methylphenol as the starting material. The synthetic process includes steps such as bromination, O-alkylation, cyclization, bromination, azidation or ammonolysis, and reduction . This method is noted for its simplicity, high yield, and environmentally friendly nature.

Another approach involves the use of 3-bromo-4-fluorophenol, which undergoes a series of reactions including O-alkylation, cyclization, and reduction to yield the desired compound . This route, however, may produce positional isomers that require extensive purification.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

(2,3-Dihydrobenzofuran-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzofuran-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-ylmethanamine

InChI

InChI=1S/C9H11NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6,10H2

InChI Key

XVFCNTQRGHDWLM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)CN

Origin of Product

United States

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